molecular formula C14H11ClN4O2 B2765330 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895019-43-9

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2765330
CAS No.: 895019-43-9
M. Wt: 302.72
InChI Key: YURXHYFQNMLBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as the "target compound") is a pyrazolopyrimidinone derivative characterized by a 3-chlorophenyl substituent at position 1 and a 2-oxopropyl group at position 3. Its core structure, pyrazolo[3,4-d]pyrimidin-4-one, is a bicyclic scaffold combining pyrazole and pyrimidinone rings. This structure is synthetically accessible through methods such as those described in , where analogous compounds (e.g., HS38 and HS43) were prepared via thioether linkages at position 6 .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-9(20)7-18-8-16-13-12(14(18)21)6-17-19(13)11-4-2-3-10(15)5-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXHYFQNMLBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Paal-Knorr reaction, followed by pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher efficiency and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Core Reactivity of the Pyrazolo[3,4-d]pyrimidinone System

The pyrazolo[3,4-d]pyrimidin-4-one scaffold contains:

  • A lactam ring (pyrimidin-4-one) : Susceptible to nucleophilic attack at the carbonyl carbon.

  • Pyrazole nitrogen atoms : Potential sites for alkylation, acylation, or coordination.

  • Aromatic π-system : Capable of electrophilic substitution under specific conditions.

Key Reactions:

  • Nucleophilic Substitution at the Lactam Carbon :
    Under acidic conditions, the lactam carbonyl may undergo hydrolysis to form a carboxylic acid derivative, though this disrupts the heterocyclic system .
    Example:

    LactamH2O/H+Carboxylic Acid\text{Lactam} \xrightarrow{H_2O/H^+} \text{Carboxylic Acid}
  • Electrophilic Aromatic Substitution :
    The 3-chlorophenyl group directs electrophiles to the meta position relative to chlorine. Nitration or sulfonation could occur under strong conditions, though steric hindrance may limit reactivity .

Functionalization of the 2-Oxopropyl Side Chain

The 2-oxopropyl group introduces ketone reactivity:

Reaction TypeReagents/ConditionsProductReference
Reduction NaBH4_4, LiAlH4_4Secondary alcohol
Condensation Hydrazines, hydroxylamineHydrazones or oximes
Michael Addition Enolates, aminesβ-Substituted ketones

Substitution at the Pyrazole Nitrogen

The 1-(3-chlorophenyl) group suggests prior N-arylation during synthesis. Further modifications could involve:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to introduce substituents at N-1 .

  • Cross-Coupling : Buchwald-Hartwig amination to replace aryl groups, though limited by existing substituents .

Cyclization Reactions:

The 2-oxopropyl ketone may participate in intramolecular cyclization. For example:

  • Formation of fused rings via reaction with hydrazines or thiourea, yielding triazolo or thiazolo derivatives :

    Ketone+NH2NH2Triazolo-fused system\text{Ketone} + \text{NH}_2\text{NH}_2 \rightarrow \text{Triazolo-fused system}

Ring Expansion:

Reaction with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions could expand the pyrimidinone ring .

Biological Derivatization Pathways

While not purely synthetic, metabolic pathways include:

  • Oxidation : Conversion of the 2-oxopropyl group to a carboxylic acid via cytochrome P450 enzymes.

  • Conjugation : Glucuronidation at hydroxyl groups (if formed via reduction) .

Synthetic Routes to the Target Compound

Though direct synthesis data is limited, analogous methods from literature include:

StepProcessConditionsReference
1Pyrazole ring formationPhenylhydrazine + β-ketoester
2Pyrimidinone cyclizationUrea fusion or POCl3_3-mediated
32-Oxopropyl introductionAlkylation with chloroacetone

Stability and Reactivity Considerations

  • pH Sensitivity : The lactam ring may hydrolyze under strongly acidic/basic conditions.

  • Thermal Stability : Decomposition observed above 200°C for related compounds .

  • Photoreactivity : Chlorophenyl groups may undergo photolytic dechlorination under UV light .

Scientific Research Applications

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This compound may also affect other pathways, such as those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Core Structure C log P (Calculated) Key Biological Activity Reference
Target Compound 1-(3-ClPh), 5-(2-oxopropyl) Pyrazolo[3,4-d]pyrimidin-4-one ~3.2 (estimated) Not reported -
1-(4-Chlorophenyl) analog 1-(4-ClPh) Pyrazolo[3,4-d]pyrimidin-4-one ~3.5 Not reported
HS38 () 6-(thio-propanamide) Pyrazolo[3,4-d]pyrimidin-4-one ~4.8 Enzyme inhibition (DAPK1)
11e () 3,4-bis(4-ClPh)thiazole Pyrazolo[3,4-d]pyrimidin-4-one ~5.0 Anti-inflammatory
3-(4-ClPh)-5-propyl () 3-(4-ClPh), 5-propyl Pyrazolo[1,5-a]pyrimidin-7-one ~4.2 Not reported

Table 2: Substituent Impact on Activity

Substituent Type Example Compounds Effect on Activity Reference
Chlorophenyl (meta) Target compound Potential enhanced steric compatibility
Chlorophenyl (para) analog Altered π-π stacking/metabolism
Thioether HS38, HS43 Increased lipophilicity, enzyme inhibition
2-Oxopropyl Target compound Polar group, potential H-bonding -

Research Findings and Implications

  • Anti-Inflammatory Optimization : The target compound’s lower lipophilicity compared to ’s derivatives may reduce ulcerogenicity, aligning with trends observed in safer NSAIDs. However, potency could be enhanced by introducing bulkier aryl groups at position 5 .
  • Enzyme Inhibition Potential: The thioether analogs in (HS38/HS43) suggest that substitutions at position 6 are critical for kinase inhibition. The target compound’s 2-oxopropyl group at position 5 may redirect activity toward other targets, such as dehydrogenases or oxidases .
  • Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidin-4-one core allows diverse functionalization, as demonstrated by ’s 1-(3,5-dimethylphenyl) derivative. This flexibility supports structure-activity relationship (SAR) studies to optimize pharmacokinetics .

Biological Activity

1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H10ClN3O\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}

This compound features a chlorophenyl group and an oxopropyl moiety that are critical for its biological activity.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes and receptors. Notably:

  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases and phosphodiesterases, which play significant roles in cellular signaling pathways. For instance, they can inhibit cyclin-dependent kinases (CDKs) that are pivotal in cell cycle regulation.
  • Antiviral Activity : Some studies suggest that derivatives can interfere with viral replication processes by inhibiting viral enzymes or altering host cell pathways.

Biological Activities

The following table summarizes the reported biological activities associated with this compound:

Activity Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDisplays activity against certain bacterial strains.
Anti-inflammatoryReduces inflammation in animal models through inhibition of pro-inflammatory cytokines.
AntiviralInhibits replication of specific viruses by targeting viral polymerases.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxicity of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers. This suggests its potential use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.